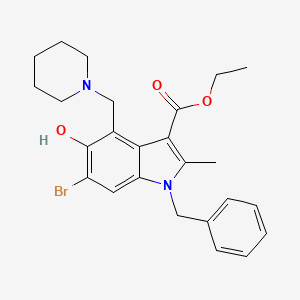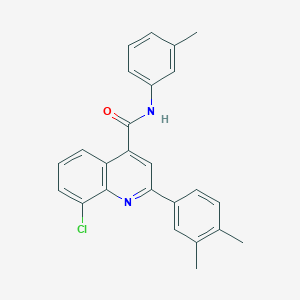![molecular formula C29H31N3O3S2 B11522357 4-butoxy-N-{2-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B11522357.png)
4-butoxy-N-{2-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BUTOXY-N-{2-[({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}BENZAMIDE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BUTOXY-N-{2-[({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}BENZAMIDE involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the benzothiazole core, followed by the introduction of the butoxy and carbamoyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-BUTOXY-N-{2-[({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions may vary depending on the desired reaction, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in the removal of such groups.
Scientific Research Applications
4-BUTOXY-N-{2-[({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-BUTOXY-N-{2-[({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives and carbamoyl-containing molecules. These compounds may share some structural features but differ in their functional groups and overall properties.
Uniqueness
4-BUTOXY-N-{2-[({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C29H31N3O3S2 |
|---|---|
Molecular Weight |
533.7 g/mol |
IUPAC Name |
4-butoxy-N-[2-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide |
InChI |
InChI=1S/C29H31N3O3S2/c1-4-5-16-35-24-13-8-21(9-14-24)28(34)31-23-12-15-25-26(17-23)37-29(32-25)36-18-27(33)30-22-10-6-20(7-11-22)19(2)3/h6-15,17,19H,4-5,16,18H2,1-3H3,(H,30,33)(H,31,34) |
InChI Key |
ZRYBGFYRNKWFGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B11522283.png)
![(Z)-N-(benzyloxy)-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanimine](/img/structure/B11522287.png)
![4-[(E)-(methoxyimino){4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B11522296.png)


![3-[(2,2-dimethylpropanoyl)amino]-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B11522307.png)
![(4E)-1-hexyl-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(4-methylphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B11522313.png)
![2-[({4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl}sulfonyl)(2-methoxyphenyl)amino]ethyl 2-bromobenzoate](/img/structure/B11522317.png)
![Ethyl 1-({5,5-dimethyl-2'-oxo-1',2'-dihydrospiro[1,3-dioxane-2,3'-indol]-1'-YL}methyl)piperidine-4-carboxylate](/img/structure/B11522318.png)
![(2E)-2-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}hydrazinecarboxamide](/img/structure/B11522319.png)
![2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B11522322.png)
![N-[2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methoxybenzamide](/img/structure/B11522334.png)
![N-[(2Z)-5-(4-nitrophenoxy)-3,4-diphenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11522336.png)
![ethyl 5-(acetyloxy)-6-bromo-2-({[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-1-methyl-1H-indole-3-carboxylate](/img/structure/B11522340.png)
